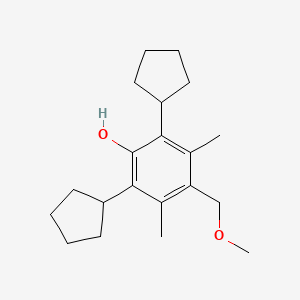
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dicyclopentylphenol with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dicyclopentyl-4-methylphenol: Similar in structure but lacks the methoxymethyl group.
2,6-Dicyclohexyl-4-methylphenol: Contains cyclohexyl groups instead of cyclopentyl groups.
2,6-Di-tert-butyl-4-methylphenol: Features tert-butyl groups instead of cyclopentyl groups.
Uniqueness
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is unique due to the presence of both cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
93892-33-2 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2,6-dicyclopentyl-4-(methoxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C20H30O2/c1-13-17(12-22-3)14(2)19(16-10-6-7-11-16)20(21)18(13)15-8-4-5-9-15/h15-16,21H,4-12H2,1-3H3 |
Clé InChI |
PJBVNWALMGORST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2CCCC2)O)C3CCCC3)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


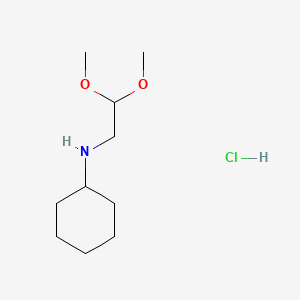
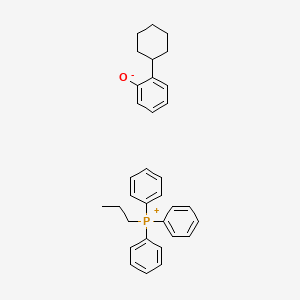
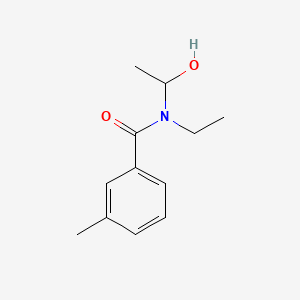

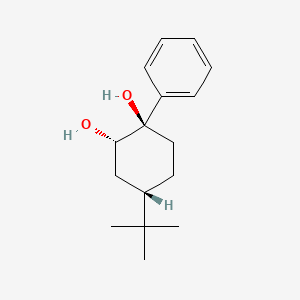
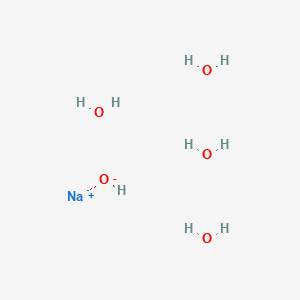

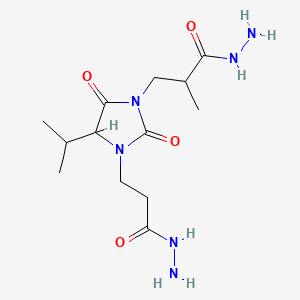
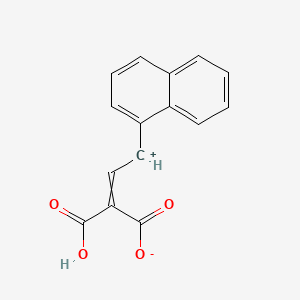

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)


![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
